N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-27-18-5-3-2-4-17(18)20(10-12-28-13-11-20)14-25-19(26)15-6-8-16(9-7-15)21(22,23)24/h2-9H,10-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHTDWUGFHYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxane Ring Intermediate
The tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group serves as the core structural element. This intermediate is typically synthesized via acid-catalyzed cyclization of a diol precursor with 2-methoxybenzaldehyde. For example, heating 1,5-pentanediol with 2-methoxybenzaldehyde in the presence of sulfuric acid at 80°C for 12 hours yields 4-(2-methoxyphenyl)oxane-4-carbaldehyde. Alternative methods include Prins cyclization , where 2-methoxystyrene reacts with paraformaldehyde under BF₃·OEt₂ catalysis to form the oxane ring.
Key Parameters:
Reductive Amination for Methylene Bridge Installation
The methylene bridge linking the oxane ring to the benzamide moiety is introduced via reductive amination . The aldehyde intermediate (4-(2-methoxyphenyl)oxane-4-carbaldehyde) is reacted with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction. This step produces the primary amine, 4-(2-methoxyphenyl)oxan-4-yl)methanamine, with a yield of 85–90%.
Optimization Notes:
Benzamide Coupling Reaction
The final step involves coupling the amine intermediate with 4-(trifluoromethyl)benzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature agitation for 12 hours.
Reaction Equation:
Yield : 75–80% after purification
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DCM or THF are preferred for the benzamide coupling due to their ability to stabilize the acyl chloride intermediate. Elevated temperatures (40–50°C) reduce reaction time but may promote hydrolysis of the acyl chloride, necessitating strict anhydrous conditions.
Catalytic Enhancements
Recent advancements employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent, improving yields to 88–92%. This method reduces side-product formation and allows reactions to proceed at room temperature.
Comparative Table 1: Coupling Agents and Yields
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TEA | DCM | 0–25°C | 75–80 |
| HATU | DMF | 25°C | 88–92 |
| EDCI/HOBt | THF | 0°C | 82–85 |
Characterization and Analytical Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) :
-
¹³C NMR (100 MHz, CDCl₃) :
-
HRMS (ESI) :
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity. The trifluoromethyl group’s strong electron-withdrawing nature necessitates careful monitoring to detect residual acyl chloride (retention time: 4.2 min).
Scalability and Industrial Production
Continuous Flow Synthesis
Industrial-scale production employs continuous flow microreactors to enhance mixing and heat transfer. For example, a two-stage system achieves 90% yield by:
-
Conducting reductive amination in a packed-bed reactor with immobilized NaBH₃CN
-
Performing benzamide coupling in a Teflon-coated reactor with in-line IR monitoring
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 75–80% | 88–90% |
| Purity | 95–98% | 99% |
Challenges and Alternative Approaches
Steric Hindrance Mitigation
The trifluoromethyl group’s bulkiness can hinder amide bond formation. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or interfere with protein-protein interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Core Heterocycle Modifications
- N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide (): Replaces the 2-methoxyphenyl group with a phenyl-thiazole substituent on the oxan ring. The trifluoromethyl group is meta-positioned on an oxadiazole ring instead of the benzamide core.
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide ():
Benzamide Substituent Variations
- 4-Methyl-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (): Replaces the oxan moiety with a thienopyrimidine ring connected via an ether linkage. The trifluoromethyl group is on a phenoxy substituent. Impact: Demonstrates antimicrobial activity, suggesting heterocyclic systems influence biological target specificity .
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods (e.g., Crippen’s method). †Calculated based on molecular formulas.
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and activity against various biological targets based on available literature and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is , with a molecular weight of approximately 394.39 g/mol. The presence of functional groups such as the methoxyphenyl and trifluoromethyl moieties contributes to its unique chemical properties, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxane Ring : The oxane structure is synthesized by reacting 2-methoxyphenyl with appropriate reagents.
- Attachment of the Benzamide Moiety : The oxane intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the final compound.
These synthetic routes are designed to optimize yield and purity, often employing advanced catalytic methods.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of key enzymes or receptors, leading to various pharmacological effects. The exact molecular targets remain to be fully elucidated but could include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with receptors that modulate cellular signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition against various strains of bacteria, including Mycobacterium tuberculosis and other nontuberculous mycobacteria .
Table 1: Antimicrobial Activity Summary
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | MIC ≥ 62.5 µM |
| N-Hexyl derivative | Mycobacterium kansasii | MIC 125–250 µM |
Antitumor Activity
In addition to antimicrobial effects, compounds similar to this compound have been evaluated for their antitumor properties. Studies indicate that certain analogues exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents in oncology .
Table 2: Antitumor Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog 1 | HCC827 | IC50 6.26 ± 0.33 |
| Analog 2 | NCI-H358 | IC50 6.48 ± 0.11 |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide?
A multi-step approach is typically employed, starting with functionalization of the oxane ring and subsequent coupling with the benzamide moiety. Key steps include:
- Hazard Analysis : Prior to synthesis, conduct a risk assessment for reagents (e.g., trifluoromethyl benzoyl chloride) and intermediates, particularly evaluating mutagenicity and thermal stability .
- Amide Coupling : Use activating agents like trichloroisocyanuric acid (TCICA) in acetonitrile to form the benzamide bond, optimizing reaction time and temperature to avoid decomposition .
- Purification : Column chromatography with gradients of dichloromethane and pentanes is recommended to isolate the product with >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : H and C NMR verify the oxane ring’s stereochemistry and methoxyphenyl substitution patterns. The trifluoromethyl group ( ~120-125 ppm in F NMR) is a key diagnostic marker .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) with ≤2 ppm error .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures, which is critical for storage stability .
Q. What preliminary biological screening methods are used to evaluate its activity?
Initial screens focus on target engagement and cytotoxicity:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates to measure IC values. For example, analogs with oxane rings show selective kinase inhibition .
- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC and selectivity indices .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
Computational methods guide target identification:
- Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group often enhances hydrophobic binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Pay attention to hydrogen bonds between the oxane oxygen and catalytic lysine residues .
- Free Energy Calculations : MM-GBSA analysis quantifies binding energy contributions, resolving discrepancies between in vitro and cellular activity data .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic factors or off-target effects:
- Metabolic Stability Testing : Use liver microsomes to measure half-life () and identify metabolic hotspots (e.g., demethylation of the methoxyphenyl group) .
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target proteins, enabling structure refinement to improve selectivity .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Structure-activity relationship (SAR) studies guide optimization:
- Trifluoromethyl Position : Moving the CF group from para to meta on the benzamide reduces steric hindrance, improving IC by 3-fold in kinase assays .
- Oxane Ring Substitutions : Replacing 2-methoxyphenyl with 3,4-dimethoxyphenyl enhances water solubility (logP reduction by 0.5) but may reduce blood-brain barrier penetration .
- Methyl Linker : Shortening the methylene bridge between oxane and benzamide decreases conformational flexibility, leading to a 10× loss in potency .
Q. What analytical methods are used to assess purity and stability under storage conditions?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities at ≤0.1% levels. Monitor for hydrolytic degradation of the amide bond .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemical integrity, especially for the oxane ring’s chair conformation .
Methodological Notes
- Safety Protocols : Always use fume hoods and PPE (nitrile gloves, lab coats) due to potential mutagenicity of intermediates. Store the compound at -20°C under argon to prevent oxidation .
- Data Reproducibility : Report reaction yields as averages of ≥3 independent trials with standard deviations. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
